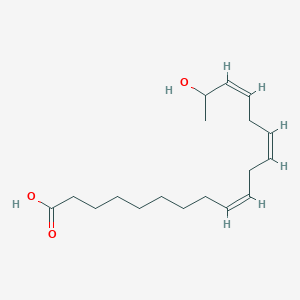

17-Hydroxylinolenic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Hydroxylinolenic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

This compound is a lipid.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Mechanism of Action:

17-Hydroxylinolenic acid plays a role in modulating inflammatory responses. It is known to influence the production of various lipid mediators that are involved in the resolution of inflammation. Studies have demonstrated that metabolites derived from alpha-linolenic acid, including this compound, can reduce levels of inflammatory markers such as C-reactive protein (CRP) and enhance the resolution of inflammation in both animal and human models .

Case Studies:

- A study highlighted the anti-inflammatory effects of dietary supplementation with alpha-linolenic acid, which resulted in improved lipid profiles and decreased inflammatory biomarkers in participants with cardiovascular disease risk .

- In murine models, the administration of this compound derivatives showed a significant reduction in allergic responses and inflammation associated with food allergies, suggesting its potential use as a therapeutic agent for managing allergic conditions .

Cancer Research

Tumor Suppression:

Emerging research indicates that this compound may have antitumor properties. It has been observed to inhibit cell proliferation in certain cancer cell lines and induce apoptosis through mitochondrial pathways. This effect is particularly relevant in gastric cancer models where treatment with compounds derived from alpha-linolenic acid led to significant tumor suppression .

Case Studies:

- In experimental setups involving gastric cancer, treatment with hydroxy fatty acids resulted in a notable decrease in tumor markers such as Ki-67 and an increase in apoptotic markers, indicating potential for use in cancer therapy .

- Another study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment, thereby improving overall outcomes .

Food Preservation and Antifungal Activity

Antifungal Properties:

this compound has been studied for its antifungal activity against common food-related fungi. Research indicates that hydroxy fatty acids can inhibit mold growth while allowing yeast viability, making them suitable for food preservation applications .

Data Table: Antifungal Activity of Hydroxy Fatty Acids

| Hydroxy Fatty Acid | Target Fungi | Mechanism of Action | Efficacy Observed |

|---|---|---|---|

| This compound | Filamentous fungi | Disruption of membrane integrity | High |

| Other Hydroxy Fatty Acids | Yeasts | Membrane fluidity modification | Moderate |

Skin Health Applications

Topical Applications:

The topical application of this compound has been explored for its benefits on skin health. Its incorporation into cosmetic formulations is based on its moisturizing properties and potential to improve skin barrier function.

Case Studies:

- Clinical trials have shown that formulations containing hydroxy fatty acids can enhance skin hydration and elasticity while reducing transepidermal water loss, which is critical for maintaining skin health .

- Additionally, studies indicate that these compounds may promote hair growth by activating signaling pathways associated with hair follicle development .

Análisis De Reacciones Químicas

Conjugation with Glutamine

17-Hydroxylinolenic acid is a precursor to volicitin , a critical elicitor of plant volatile organic compounds (VOCs). The reaction involves:

-

Amide Bond Formation : The carboxylic acid group of this compound reacts with the amine group of L-glutamine, forming N-(17-hydroxylinolenoyl)-L-glutamine .

-

Biological Role : Volicitin triggers corn plants to release VOCs, attracting parasitic wasps that prey on herbivorous insects .

Key Observations :

-

Insect-Specific Synthesis : Glutamine is sourced from the insect, while the fatty acid moiety is plant-derived .

-

Catalytic Requirement : Both hydroxylation and conjugation steps are essential for volicitin’s activity. Non-hydroxylated ALA fails to induce VOC emission .

Stability and Reactivity

This compound’s structure (C₁₈H₃₀O₃) includes:

-

Three cis Double Bonds : At positions 9, 12, and 15, contributing to susceptibility to oxidation .

-

Hydroxyl Group : Enhances polarity, influencing interactions with enzymes and signaling receptors .

Oxidation Pathways :

-

Auto-oxidation : The conjugated diene system may undergo peroxidation under oxidative stress, though specific degradation products are not well-documented in literature .

-

Enzymatic Oxidation : Potential involvement in lipoxygenase (LOX) pathways, analogous to ALA’s conversion into oxylipins, but direct evidence is limited .

Biological and Ecological Implications

-

Plant Defense Signaling : this compound’s incorporation into volicitin exemplifies a cross-kingdom signaling mechanism, where insect-modified plant compounds regulate tri-trophic interactions .

-

Absence in Plants : Despite its plant-derived backbone, this compound and volicitin are undetectable in uninfested plants, highlighting the insect’s role in its biosynthesis .

Table 2: Biosynthetic Comparison

| Feature | Plant Contribution | Insect Contribution |

|---|---|---|

| Fatty Acid Backbone | Alpha-linolenic acid | N/A |

| Hydroxylation | None | 17th carbon hydroxylation |

| Glutamine Conjugation | None | Amide bond formation |

Propiedades

Fórmula molecular |

C18H30O3 |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |

Clave InChI |

PSQSSLVXOIJSMX-XAFOFORCSA-N |

SMILES isomérico |

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |

SMILES canónico |

CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.